molecular formula C24H24ClN3 B11671746 N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine

N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine

Cat. No.: B11671746
M. Wt: 389.9 g/mol
InChI Key: XXQKTNITRKQVQE-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(2-chlorobenzyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-[1,1′-Biphenyl]-4-ylmethylidene]-4-methylaniline: Similar structure but lacks the chlorobenzyl moiety.

    N-[(E)-[1,1′-Biphenyl]-4-ylmethylidene]aniline: Similar structure but lacks the piperazine ring.

Uniqueness

N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine is unique due to the presence of both the piperazine ring and the chlorobenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H24ClN3

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C24H24ClN3/c25-24-9-5-4-8-23(24)19-27-14-16-28(17-15-27)26-18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13,18H,14-17,19H2/b26-18+

InChI Key

XXQKTNITRKQVQE-NLRVBDNBSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.